molecular formula C11H7F9N2O B15003210 N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide

N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide

Cat. No.: B15003210
M. Wt: 354.17 g/mol
InChI Key: IWOUUGZWRYHTRY-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 2,3,4-trifluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce fluorinated alcohols.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.

Mechanism of Action

The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Known for its use in similar applications due to its high fluorine content.

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide stands out due to its combination of hexafluoro and trifluorophenyl groups, which provide a unique balance of stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise chemical interactions.

Properties

Molecular Formula

C11H7F9N2O

Molecular Weight

354.17 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(2,3,4-trifluoroanilino)propan-2-yl]acetamide

InChI

InChI=1S/C11H7F9N2O/c1-4(23)21-9(10(15,16)17,11(18,19)20)22-6-3-2-5(12)7(13)8(6)14/h2-3,22H,1H3,(H,21,23)

InChI Key

IWOUUGZWRYHTRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

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